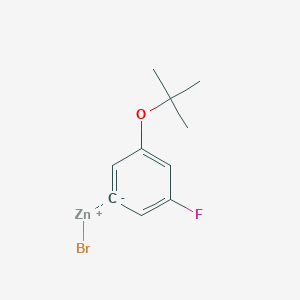

(3-t-Butoxy-5-fluorophenyl)Zinc bromide

Description

Properties

Molecular Formula |

C10H12BrFOZn |

|---|---|

Molecular Weight |

312.5 g/mol |

IUPAC Name |

bromozinc(1+);1-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene-5-ide |

InChI |

InChI=1S/C10H12FO.BrH.Zn/c1-10(2,3)12-9-6-4-5-8(11)7-9;;/h5-7H,1-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

FYIULMPFCKOHAY-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OC1=CC(=C[C-]=C1)F.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Direct Zinc Insertion Methods

Knochel-Type Zinc Insertion

The Knochel methodology has emerged as a powerful approach for preparing functionalized organozinc reagents from the corresponding aryl halides. For (3-t-Butoxy-5-fluorophenyl)zinc bromide, this method employs zinc dust with lithium chloride as an essential additive, often with catalytic amounts of iodine.

Procedure:

- Activation of zinc dust (1.5 equivalents) with 1,2-dibromoethane and trimethylsilyl chloride in tetrahydrofuran

- Addition of lithium chloride (1.1 equivalents) to enhance solubility and reactivity

- Addition of (3-t-Butoxy-5-fluorophenyl)bromide (1.0 equivalent)

- Reaction at 50-55°C for 6-12 hours

- Formation of (3-t-Butoxy-5-fluorophenyl)zinc bromide·lithium chloride complex

The role of lithium chloride is particularly important as it significantly enhances the reactivity of zinc metal and improves the solubility of the resulting organozinc species in tetrahydrofuran. As noted in studies by Krasovskiy and Knochel, lithium chloride helps maintain a "clean" metal surface during the insertion reaction by complexing with the zinc reagent, thereby preventing aggregation.

Typical yields for this method range from 60-75% for aryl bromides, with the presence of the t-butoxy and fluoro substituents being well-tolerated under these conditions.

Activated Zinc Dust Method

A simplified approach involves the use of activated zinc dust under milder conditions, particularly valuable for substrates containing sensitive functional groups:

Procedure:

- Addition of zinc dust (2.0 equivalents) and lithium chloride (1.5 equivalents) to anhydrous tetrahydrofuran under nitrogen

- Activation with a small amount of 1,2-dibromoethane (heating until ebullition occurs)

- Cooling to room temperature followed by addition of trimethylsilyl chloride (catalytic amount)

- Addition of (3-t-Butoxy-5-fluorophenyl)bromide in tetrahydrofuran at 0°C

- Warming to room temperature and stirring for 2-3 hours

This method has been successfully applied to the preparation of various fluorophenyl zinc reagents, including (3-(Ethoxycarbonyl)-4-fluorophenyl)zinc(II) bromide, suggesting its applicability to (3-t-Butoxy-5-fluorophenyl)zinc bromide synthesis.

Rieke Zinc Method

The use of highly reactive "Rieke zinc" represents another approach for preparing (3-t-Butoxy-5-fluorophenyl)zinc bromide, particularly advantageous when the substrate exhibits lower reactivity toward standard zinc insertion conditions:

Procedure:

- Preparation of Rieke zinc through reduction of zinc chloride with lithium naphthalenide in tetrahydrofuran at low temperature

- Addition of (3-t-Butoxy-5-fluorophenyl)bromide at -78°C

- Gradual warming to room temperature

- Formation of (3-t-Butoxy-5-fluorophenyl)zinc bromide

While this method allows for milder reaction conditions, a significant drawback is that Rieke zinc must be freshly prepared, adding complexity to the process.

Transmetallation Approaches

Via Grignard Reagents

Organozinc halides can be efficiently prepared by transmetallation from corresponding Grignard reagents. For (3-t-Butoxy-5-fluorophenyl)zinc bromide, this approach involves:

Procedure:

- Preparation of (3-t-Butoxy-5-fluorophenyl)magnesium bromide:

a. Addition of magnesium turnings (1.25 equivalents) to anhydrous tetrahydrofuran

b. Activation with a small amount of 1,2-dibromoethane or iodine

c. Addition of (3-t-Butoxy-5-fluorophenyl)bromide in tetrahydrofuran

d. Stirring at room temperature until complete formation of the Grignard reagent

- Transmetallation with zinc salts:

a. Cooling the Grignard solution to 0°C

b. Addition of anhydrous zinc chloride or zinc bromide (1.0 equivalent) in tetrahydrofuran

c. Stirring for 1-2 hours to complete the transmetallation

This method typically provides organozinc reagents in excellent yields (>95%), making it attractive for (3-t-Butoxy-5-fluorophenyl)zinc bromide preparation. The approach has been successfully employed for the synthesis of various fluorophenyl zinc reagents, including 4-fluorophenyl zinc bromide.

Via Organolithium Intermediates

An alternative transmetallation approach involves organolithium intermediates:

Procedure:

- Preparation of (3-t-Butoxy-5-fluorophenyl)lithium:

a. Cooling a solution of (3-t-Butoxy-5-fluorophenyl)bromide in tetrahydrofuran to -78°C

b. Dropwise addition of n-butyllithium or t-butyllithium (1.1 equivalents)

c. Stirring at -78°C for 30-60 minutes to complete lithium-halogen exchange

- Transmetallation with zinc salts:

a. Addition of anhydrous zinc chloride or zinc bromide (1.0 equivalent) in tetrahydrofuran at -78°C

b. Gradual warming to room temperature

This approach is particularly valuable for substrates containing functional groups that might be sensitive to Grignard formation conditions but can tolerate the more controlled conditions of lithium-halogen exchange. However, the very low temperatures required represent a practical limitation.

Alternative Synthetic Routes

Preparation via Zinc Insertion into (3-t-Butoxy-5-fluorophenyl)iodide

When the bromide precursor shows poor reactivity, the corresponding iodide can offer enhanced reactivity toward zinc insertion. The procedures would be similar to those in Section 2, but starting with (3-t-Butoxy-5-fluorophenyl)iodide.

Synthetic Approaches to Precursors

Preparation of (3-t-Butoxy-5-fluorophenyl)bromide

The key precursor (3-t-Butoxy-5-fluorophenyl)bromide can be synthesized through various routes:

From 3-bromo-5-fluorophenol:

a. Protection of the phenol as t-butyl ether using t-butanol and an acid catalyst or isobutylene/acid

b. Direct conversion to the desired precursorFrom 3,5-difluorobromobenzene:

a. Selective nucleophilic aromatic substitution with potassium t-butoxide

b. Formation of (3-t-Butoxy-5-fluorophenyl)bromideVia directed bromination:

a. Protection of 3-fluorophenol as t-butyl ether

b. Regioselective bromination using N-bromosuccinimide in acetonitrile

Comparison of Methods

Table 1 provides a comprehensive comparison of the different preparation methods for (3-t-Butoxy-5-fluorophenyl)zinc bromide:

Table 1. Comparison of Preparation Methods for (3-t-Butoxy-5-fluorophenyl)Zinc Bromide

| Method | Starting Materials | Conditions | Expected Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Knochel-Type Zinc Insertion | (3-t-Butoxy-5-fluorophenyl)bromide, Zinc dust, Lithium chloride | Tetrahydrofuran, 50-55°C, 6-12 h | 60-75% | Single-step process, Good functional group tolerance | Requires heating, Potential for incomplete conversion |

| Activated Zinc Dust Method | (3-t-Butoxy-5-fluorophenyl)bromide, Zinc dust, Lithium chloride | Tetrahydrofuran, 0°C to RT, 2-3 h | 65-80% | Relatively mild conditions, Straightforward procedure | Potential for incomplete conversion |

| Rieke Zinc Method | (3-t-Butoxy-5-fluorophenyl)bromide, Rieke Zinc | Tetrahydrofuran, -78°C to RT | 70-85% | Mild conditions, High reactivity | Requires preparation of Rieke Zinc, More sensitive to impurities |

| Via Grignard Reagents | (3-t-Butoxy-5-fluorophenyl)bromide, Magnesium, Zinc chloride | Tetrahydrofuran, RT then 0°C | >95% (from Grignard) | High yields, Well-established methodology | Two-step process, Limited functional group tolerance in Grignard formation |

| Via Lithium Reagents | (3-t-Butoxy-5-fluorophenyl)bromide, n-Butyllithium, Zinc chloride | Tetrahydrofuran, -78°C | 80-90% | Rapid conversion, Works with less reactive substrates | Two-step process, Very low temperature required, Limited functional group tolerance |

| Via (3-t-Butoxy-5-fluorophenyl)iodide | (3-t-Butoxy-5-fluorophenyl)iodide, Zinc dust, Lithium chloride | Tetrahydrofuran, RT | 70-85% | Milder conditions than with bromide | Requires preparation of iodide precursor |

Applications in Organic Synthesis

(3-t-Butoxy-5-fluorophenyl)zinc bromide serves as a valuable building block in various synthetic transformations:

Cross-Coupling Reactions

The reagent can participate in various palladium-catalyzed cross-coupling reactions:

Addition to Carbonyl Compounds

Similar to other organozinc reagents, (3-t-Butoxy-5-fluorophenyl)zinc bromide can add to various carbonyl electrophiles:

Chemical Reactions Analysis

Types of Reactions

(3-tert-butoxy-5-fluorophenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including nucleophilic addition and substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base like potassium carbonate, and a boronic acid or ester. The reaction is carried out in an inert atmosphere at elevated temperatures.

Nucleophilic Addition: This reaction involves the addition of nucleophiles to the zinc compound, often in the presence of a catalyst.

Substitution Reactions: These reactions involve the replacement of the zinc moiety with other functional groups, facilitated by suitable reagents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

(3-t-Butoxy-5-fluorophenyl)zinc bromide is an organozinc compound utilized in organic synthesis, particularly in cross-coupling reactions as a nucleophilic partner. The presence of the tert-butoxy group enhances its reactivity and selectivity, making it valuable for carbon-carbon bond formation through reactions like Negishi coupling.

Applications in Organic Synthesis

(3-t-Butoxy-5-fluorophenyl)zinc bromide primarily participates in cross-coupling reactions, which are essential for constructing complex organic molecules. The compound reacts with electrophiles to form new carbon-carbon bonds, and can also undergo substitution reactions where the zinc bromide moiety is replaced by other functional groups. Palladium or nickel catalysts are commonly used alongside it to facilitate these reactions under inert atmospheres to prevent oxidation and side reactions.

Reaction Types:

- Cross-coupling Reactions The compound is used in reactions to form new carbon-carbon bonds.

- Substitution Reactions The zinc bromide moiety can be replaced by other functional groups.

Reagents Used:

- Palladium or nickel catalysts facilitate reactions.

Applications in Pharmaceutical Development

The reactions involving (3-t-butoxy-5-fluorophenyl)zinc bromide yield complex organic molecules that find applications in pharmaceuticals. While the specific biological activities of (3-t-butoxy-5-fluorophenyl)zinc bromide are not extensively documented, compounds containing similar structures often exhibit significant biological properties. The presence of fluorine in organic compounds can enhance their lipophilicity and metabolic stability, potentially leading to improved bioactivity in medicinal chemistry . It may serve as a precursor for synthesizing bioactive molecules or drug candidates.

Applications in Agrochemicals and Material Science

The complex organic molecules resulting from reactions involving (3-t-butoxy-5-fluorophenyl)zinc bromide also have applications in agrochemicals and materials science.

Synthesis of (3-t-Butoxy-5-fluorophenyl)zinc bromide

The synthesis of (3-t-butoxy-5-fluorophenyl)zinc bromide typically involves the reaction of 3-tert-butoxy-5-fluorophenyl bromide with zinc powder in a suitable solvent such as tetrahydrofuran, usually under an inert atmosphere to minimize oxidation risks. Stirring at room temperature or slightly elevated temperatures allows for the complete formation of the organozinc compound.

Interaction Studies

Mechanism of Action

The mechanism of action of (3-tert-butoxy-5-fluorophenyl)zinc bromide in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the phenyl group to the coupling partner. The general steps include oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product.

Comparison with Similar Compounds

Aryl Zinc Bromides with Alkoxy Substituents

Example Compounds :

- 4-Bromo-2-fluoroanisole (CAS 2357-52-0): Contains a methoxy (-OCH₃) group instead of tert-butoxy.

- 2-Bromo-5-methoxybenzyl bromide (CAS 19614-12-1): Features a benzyl bromide moiety with methoxy substitution.

*Estimation based on analogous structures: Zn (65.38) + Br (79.9) + C₁₀H₁₂FO (173.2) ≈ 312.5 g/mol.

Key Findings :

Halogenated Aromatic Zinc Reagents with Electron-Withdrawing Groups (EWGs)

Example Compounds :

- 2-Chloro-5-(trifluoromethyl)benzyl bromide (CAS 237761-77-2): Contains a trifluoromethyl (-CF₃) group.

- 4-Fluoro-3-(trifluoromethyl)aniline (CAS 2357-47-3): Combines fluorine and -CF₃ groups.

Q & A

Q. What are the recommended synthetic routes for preparing (3-t-Butoxy-5-fluorophenyl)Zinc bromide?

The compound can be synthesized via transmetallation. Start by preparing the aryl lithium or Grignard reagent (e.g., 3-t-Butoxy-5-fluorophenylmagnesium bromide) and react it with anhydrous ZnBr₂ under inert conditions. Ensure stoichiometric control (1:1 molar ratio) to avoid side reactions. Use tetrahydrofuran (THF) or diethyl ether as solvents, and maintain temperatures between –78°C and 0°C during reagent mixing .

Q. Which analytical techniques are critical for characterizing this organozinc compound?

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and ligand integrity. Fluorine NMR is particularly sensitive to electronic effects from the t-butoxy group .

- Elemental Analysis : Verify Zn and Br content via inductively coupled plasma optical emission spectroscopy (ICP-OES) .

- X-ray Crystallography : For structural elucidation, grow single crystals in anhydrous hexane at –20°C .

Q. What handling precautions are necessary for this hygroscopic reagent?

Store under inert gas (argon/nitrogen) in flame-dried glassware. Due to ZnBr₂’s deliquescent nature, avoid exposure to moisture to prevent hydrolysis. Use gloveboxes or Schlenk lines for transfers. Dispose of waste in sealed containers labeled for halogenated organometallics .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in cross-coupling reactions?

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for stability versus ethereal solvents (THF) for reactivity.

- Catalyst Synergy : Pair with Pd(PPh₃)₄ or NiCl₂(dppe) to enhance transmetallation efficiency.

- Temperature Gradients : Perform kinetic studies between 25°C and 80°C to identify optimal coupling rates without decomposition .

Q. How does the steric bulk of the t-butoxy group influence reactivity in Negishi couplings?

Conduct comparative studies with less hindered analogs (e.g., methoxy-substituted derivatives). Monitor reaction rates via GC-MS or in situ IR spectroscopy. The t-butyl group may slow transmetallation due to steric hindrance but improve selectivity in aryl-aryl bond formation .

Q. What strategies mitigate decomposition during long-term storage?

- Stabilizers : Add 1–5 mol% of tris(2,2,6,6-tetramethylheptanedionato)zinc to chelate reactive sites.

- Thermal Analysis : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C likely) .

Contradictions & Resolutions

- vs. 12 : While suggests ZnBr₂ as a catalyst at 75–85°C, notes ZnBr₂’s hygroscopicity. Resolution: Use rigorously dried ZnBr₂ and monitor reaction moisture levels via Karl Fischer titration.

- Synthesis Yield Optimization : highlights stoichiometric ratios, but excess ZnBr₂ may quench reactive intermediates. Titrate ZnBr₂ gradually and monitor via quenching aliquots in deuterated solvents for NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.